Cas no 2294017-25-5 (3-Azetidinebutanoic acid, 1-[(phenylmethoxy)carbonyl]-)
![3-Azetidinebutanoic acid, 1-[(phenylmethoxy)carbonyl]- structure](https://it.kuujia.com/scimg/cas/2294017-25-5x500.png)
2294017-25-5 structure
Nome del prodotto:3-Azetidinebutanoic acid, 1-[(phenylmethoxy)carbonyl]-
3-Azetidinebutanoic acid, 1-[(phenylmethoxy)carbonyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Azetidinebutanoic acid, 1-[(phenylmethoxy)carbonyl]-
- EN300-7332347
- 2294017-25-5
- 4-{1-[(benzyloxy)carbonyl]azetidin-3-yl}butanoic acid
-
- Inchi: 1S/C15H19NO4/c17-14(18)8-4-7-13-9-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)
- Chiave InChI: ZYDJUKUZGCKRJH-UHFFFAOYSA-N
- Sorrisi: N1(C(OCC2=CC=CC=C2)=O)CC(CCCC(O)=O)C1
Proprietà calcolate
- Massa esatta: 277.13140809g/mol
- Massa monoisotopica: 277.13140809g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 7
- Complessità: 333
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- Densità: 1.229±0.06 g/cm3(Predicted)
- Punto di ebollizione: 455.7±28.0 °C(Predicted)
- pka: 4.80±0.10(Predicted)
3-Azetidinebutanoic acid, 1-[(phenylmethoxy)carbonyl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7332347-0.25g |
4-{1-[(benzyloxy)carbonyl]azetidin-3-yl}butanoic acid |
2294017-25-5 | 95.0% | 0.25g |
$774.0 | 2025-03-11 | |
Enamine | EN300-7332347-5.0g |
4-{1-[(benzyloxy)carbonyl]azetidin-3-yl}butanoic acid |
2294017-25-5 | 95.0% | 5.0g |
$2443.0 | 2025-03-11 | |
Enamine | EN300-7332347-0.05g |
4-{1-[(benzyloxy)carbonyl]azetidin-3-yl}butanoic acid |
2294017-25-5 | 95.0% | 0.05g |
$707.0 | 2025-03-11 | |
Enamine | EN300-7332347-1.0g |
4-{1-[(benzyloxy)carbonyl]azetidin-3-yl}butanoic acid |
2294017-25-5 | 95.0% | 1.0g |
$842.0 | 2025-03-11 | |
Enamine | EN300-7332347-10.0g |
4-{1-[(benzyloxy)carbonyl]azetidin-3-yl}butanoic acid |
2294017-25-5 | 95.0% | 10.0g |
$3622.0 | 2025-03-11 | |
Enamine | EN300-7332347-0.5g |
4-{1-[(benzyloxy)carbonyl]azetidin-3-yl}butanoic acid |
2294017-25-5 | 95.0% | 0.5g |
$809.0 | 2025-03-11 | |
Enamine | EN300-7332347-0.1g |
4-{1-[(benzyloxy)carbonyl]azetidin-3-yl}butanoic acid |
2294017-25-5 | 95.0% | 0.1g |
$741.0 | 2025-03-11 | |
Enamine | EN300-7332347-2.5g |
4-{1-[(benzyloxy)carbonyl]azetidin-3-yl}butanoic acid |
2294017-25-5 | 95.0% | 2.5g |
$1650.0 | 2025-03-11 |
3-Azetidinebutanoic acid, 1-[(phenylmethoxy)carbonyl]- Letteratura correlata
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2294017-25-5 (3-Azetidinebutanoic acid, 1-[(phenylmethoxy)carbonyl]-) Prodotti correlati
- 98684-32-3(2-(2-Methoxyethoxy)benzoic acid)
- 1189877-36-8(5-[(4-bromophenyl)methyl]-3-[(2-chlorophenyl)methyl]-8-fluoro-3H,4H,5H-pyrimido[5,4-b]indol-4-one)
- 1806346-34-8(4-Bromo-3-propionylbenzoic acid)
- 1003013-77-1(3-(Iodomethyl)oxetane)
- 2680899-82-3(3-methanesulfonyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 2227647-39-2(rac-(1R,3R)-3-(3,5-dimethoxypyridin-4-yl)-2,2-dimethylcyclopropylmethanamine)
- 868050-00-4(1-(2-chloro-4-fluorophenyl)-2-methylpropan-2-amine)
- 2253641-01-7(Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate)
- 2248410-62-8(2-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrazine-2,3-dicarboxylate)
- 2411248-72-9(2-Methyl-4-[2-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
